![molecular formula C12H21N3O6S B13746342 [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate CAS No. 21533-04-0](/img/structure/B13746342.png)
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both azaniumylidene and diethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate typically involves multi-step organic reactions. The initial step often includes the preparation of the azaniumylidene intermediate, followed by the introduction of the diethoxyphenyl group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for studying cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor for various compounds.
Methylammonium lead halide: Used in solar cells and other electronic applications.
Uniqueness
What sets [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate apart from similar compounds is its unique combination of functional groups, which provides distinct reactivity and stability. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
21533-04-0 |
|---|---|
Molekularformel |
C12H21N3O6S |
Molekulargewicht |
335.38 g/mol |
IUPAC-Name |
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate |
InChI |
InChI=1S/C12H19N3O2.H2O4S/c1-3-16-10-6-5-9(8-15-12(13)14)7-11(10)17-4-2;1-5(2,3)4/h5-7H,3-4,8H2,1-2H3,(H4,13,14,15);(H2,1,2,3,4) |
InChI-Schlüssel |
SQNJMJUIQBQMOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C[NH2+]C(=[NH2+])N)OCC.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
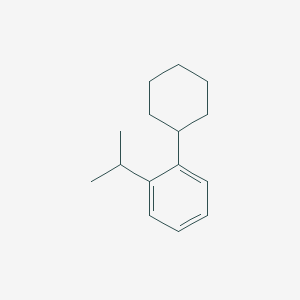
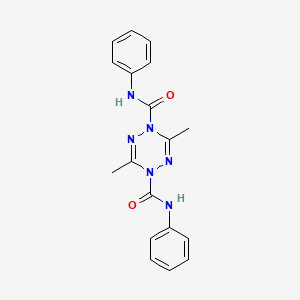

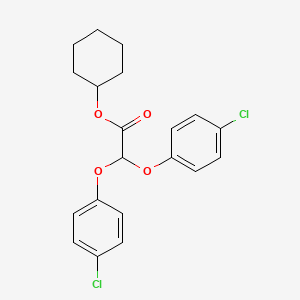
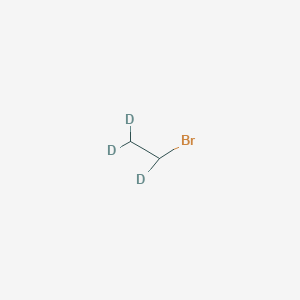
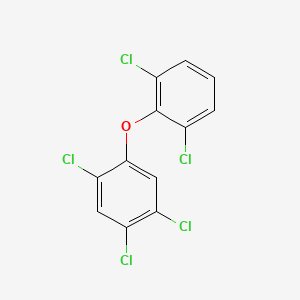
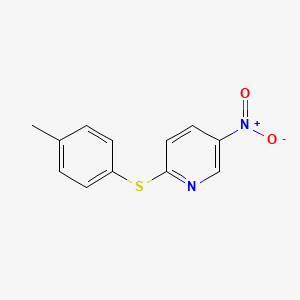
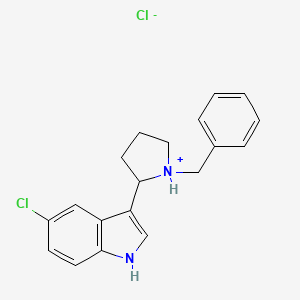

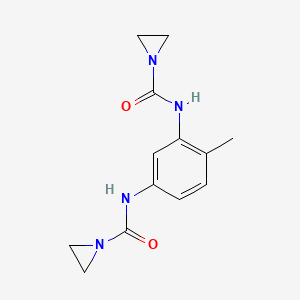
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)


